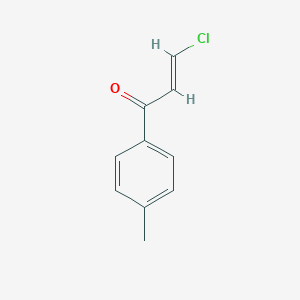![molecular formula C10H14O B098156 7-Methylenebicyclo[3.3.1]nonan-3-one CAS No. 17933-29-8](/img/structure/B98156.png)
7-Methylenebicyclo[3.3.1]nonan-3-one
Overview
Description
7-Methylenebicyclo[3.3.1]nonan-3-one is an organic compound with the molecular formula C10H14O. It is a bicyclic ketone characterized by a methylene group at the 7-position and a ketone functional group at the 3-position. This compound is of interest in various fields of research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic framework.
Introduction of the Methylene Group: The methylene group is introduced at the 7-position through a series of reactions, often involving the use of methylene transfer reagents.
Formation of the Ketone: The final step involves the oxidation of the corresponding alcohol to form the ketone at the 3-position.
Industrial Production Methods
While specific industrial production methods for 7-Methylenebicyclo[33
Chemical Reactions Analysis
Types of Reactions
7-Methylenebicyclo[3.3.1]nonan-3-one undergoes various types of chemical reactions, including:
Reduction: Hydrogenation of the compound over platinum oxide in acetic acid yields 7α-methylbicyclo[3.3.1]nonan-3α-ol.
Isomerization: Hydrogenation in ethyl acetate can lead to the formation of isomerized products such as 7-methylbicyclo[3.3.1]non-6-en-3-one.
Substitution: The compound reacts with nucleophiles, leading to the formation of addition products.
Common Reagents and Conditions
Hydrogenation: Platinum oxide, palladium on carbon, acetic acid, ethyl acetate.
Nucleophilic Addition: Various nucleophiles such as amines.
Major Products Formed
- 7α-Methylbicyclo[3.3.1]nonan-3α-ol
- 7-Methylbicyclo[3.3.1]non-6-en-3-one
Scientific Research Applications
7-Methylenebicyclo[3.3.1]nonan-3-one has several applications in scientific research:
- Chemistry : Used as a model compound to study reaction mechanisms and stereochemistry.
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic properties, although specific applications are still under research.
- Industry : Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 7-Methylenebicyclo[3.3.1]nonan-3-one involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of addition products. The specific pathways and molecular targets depend on the nature of the nucleophiles and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 7-Methylbicyclo[3.3.1]non-6-en-3-one
- 7α-Methylbicyclo[3.3.1]nonan-3α-ol
- 7-Methylenebicyclo[3.3.1]nonan-3α-ol
Uniqueness
7-Methylenebicyclo[3.3.1]nonan-3-one is unique due to the presence of the methylene group at the 7-position, which imparts distinct reactivity and chemical properties compared to its analogs. This structural feature allows for specific types of chemical transformations and interactions that are not observed in similar compounds .
Properties
IUPAC Name |
7-methylidenebicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-2-8-4-9(3-7)6-10(11)5-8/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYBYPNZUQHDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CC(C1)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340380 | |
| Record name | 7-Methylenebicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17933-29-8 | |
| Record name | 7-Methylenebicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)





